molecular formula C7H8ClN B1590430 2-(Chloromethyl)-3-methylpyridine CAS No. 4377-43-9

2-(Chloromethyl)-3-methylpyridine

Cat. No.: B1590430
CAS No.: 4377-43-9
M. Wt: 141.6 g/mol
InChI Key: YRQHBXNPVQOISM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methylpyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a chloromethyl group at the second position and a methyl group at the third position. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chloromethylation of 3-methylpyridine: One common method involves the chloromethylation of 3-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Industrial Production Methods: Industrially, the compound can be synthesized through similar chloromethylation processes, often optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions typically occur under basic conditions and may require heating.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloromethyl group.

    Oxidation: Products include pyridine carboxylic acids.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound is used in the development of drugs targeting specific biological pathways, particularly those involving pyridine derivatives.

Industry:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methylpyridine in chemical reactions involves the formation of reactive intermediates such as chloromethyl cations. These intermediates can undergo various transformations depending on the reaction conditions and the nature of the nucleophiles or electrophiles involved. In biological systems, the compound can interact with specific enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

    2-Chloromethylpyridine: Similar in structure but lacks the methyl group at the third position.

    3-Chloromethylpyridine: Similar in structure but has the chloromethyl group at the third position instead of the second.

    2-Methylpyridine: Similar in structure but lacks the chloromethyl group.

Uniqueness: 2-(Chloromethyl)-3-methylpyridine is unique due to the presence of both a chloromethyl group and a methyl group on the pyridine ring. This dual substitution pattern imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-(chloromethyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQHBXNPVQOISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516694
Record name 2-(Chloromethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4377-43-9
Record name 2-(Chloromethyl)-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4377-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 15 g (0.12 mol) of 2,3-dimethylpyridine 1-oxide in 75 ml of chloroform is boiled at reflux and treated as rapidly as possible with 37 ml of trichloroacetyl chloride (it is advantageous to add the acid chloride through the reflux condenser). The reaction mixture is heated under reflux for 2.5 hours, subsequently poured into a mixture of ice and sodium bicarbonate and the resulting solution is washed several times with methylene chloride. The organic phase is dried with sodium sulphate, filtered and concentrated. The residue is chromatographed on silica gel with methylene chloride, the medium pressure flash chromatography method being used and the pressure being produced with nitrogen gas. The 2-chloromethyl-3-methylpyridine obtained is processed directly.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 107.16 g (1 mole) of 2,3-dimethyl-pyridine and 5 g of benzamide in 400 ml of cyclohexane was heated to reflux while adding over 4 hours 130 g (0.56 mole) of trichloroisocyanuric acid (min. 90% available chlorine) in portions and the mixture was stirred for another 7 hours at reflux and then cooled. Under agitation mix with 500 ml of water and 150 ml of 50% potassium hydroxide were added with stirring to obtain a solution. The decanted organic phases were dried over MgSO4 and evaporated to dryness under reduced pressure to obtain 85 g (60%) of 2-chloromethyl-3-methyl pyridine which slowly colored red with a boiling point of 53° to 57° C. at 3 mm H
Quantity
107.16 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(Chloromethyl)-3-methylpyridine in the synthesis of novel anticancer agents?

A1: this compound serves as a crucial building block in synthesizing a series of chalcone derivatives bearing isoxazole moieties []. These derivatives were designed as potential anticancer agents. Specifically, this compound, derived from the drug lansoprazole (also known as lansoprazole), reacts with various aryl aldehydes to yield fluoro-containing chalcones. These chalcones are then subjected to microwave irradiation-assisted cyclization with hydroxylamine to produce the desired isoxazole-chalcone conjugates.

Q2: What are the notable findings regarding the anticancer activity of the synthesized compounds derived from this compound?

A2: The research highlights that the synthesized isoxazole-chalcone conjugates, derived from this compound, exhibited promising anticancer activity []. Specifically, compounds designated as 4h and 4i demonstrated significant potency against Leukemia RPMI-8226 and Non-Small Cell Lung Cancer HOP-92 cell lines. These findings suggest that incorporating the this compound moiety into the structure of these novel compounds contributes to their anticancer properties.

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